![molecular formula C25H19NO4S B12211297 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12211297.png)
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate
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Overview
Description
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate is a complex organic compound that features a unique combination of indole, benzofuran, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling with the thiophene-2-carboxylate moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound may exhibit several pharmacological properties:
Antimicrobial Activity
Studies have shown that compounds with similar structural features can demonstrate significant antimicrobial properties against both bacteria and fungi. The combination of indole and benzofuran structures in this compound may enhance its ability to interact with microbial targets, potentially leading to new antibacterial agents.
Antioxidant Effects
The benzofuran component is linked to antioxidant activity through the scavenging of free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Anti-inflammatory Properties
Compounds derived from indole and benzofuran frameworks have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in treating inflammatory conditions.
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : Utilizing Fischer indole synthesis.
- Benzofuran Formation : Achieved through cyclization of ortho-hydroxyaryl ketones.
- Condensation Reaction : The indole derivative is condensed with the benzofuran derivative.
- Thiol Group Introduction : Final sulfonation to enhance solubility and reactivity.
These methods can be optimized for industrial production, focusing on yield and purity enhancements.
Case Study 1: Anticancer Potential
A study exploring the anticancer properties of similar compounds revealed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated potent activity, suggesting that derivatives of this compound could be developed as potential anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research into related indole derivatives has shown promising results against resistant bacterial strains. The structural similarities suggest that (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo could exhibit similar or enhanced antimicrobial activity.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Ethylene-2,2’-bis(dithio)bis(ethanol): Known for its immunomodulating activities.
Uniqueness
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate is unique due to its complex structure, which combines multiple aromatic rings and functional groups
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate is a complex organic molecule with significant potential in pharmacological applications. Its unique structural characteristics, including the presence of indole and benzofuran moieties, suggest a diverse range of biological activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C29H25NO6S, with a molecular weight of approximately 483.5 g/mol. The structure features multiple functional groups that may influence its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to This compound . For instance, similar indole derivatives have shown promising results against various cancer cell lines. A comparative analysis of related compounds revealed:
Compound Name | IC50 (μM) | Target Cell Line | Reference |
---|---|---|---|
Doxorubicin | 24.7 | HepG2 | |
Compound 7a | 6.1 | HepG2 | |
Compound 7b | 7.9 | HepG2 |
These results indicate that certain derivatives exhibit significantly lower IC50 values compared to doxorubicin, suggesting enhanced potency in inducing cytotoxicity.
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. For example, compounds similar to this one have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
In a study examining the effects of related compounds on HepG2 cells, it was found that:
Protein | Treatment (μM) | Caspase Activation (Fold Increase) |
---|---|---|
Caspase-3 | 6.1 | 7 |
Caspase-3 | 7.9 | 5.8 |
These findings suggest that the compound may promote apoptosis through caspase activation, leading to significant cell death in cancer models.
Structure–Activity Relationship (SAR)
The structural features of This compound play a critical role in its biological activity. The integration of indole and benzofuran structures has been associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings. For instance:
- Indomethacin : An indole derivative known for its anti-inflammatory properties.
- Benzofuran derivatives : Exhibited antimicrobial activity against various pathogens.
These examples underscore the therapeutic potential inherent in compounds with similar structural motifs.
Properties
Molecular Formula |
C25H19NO4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C25H19NO4S/c1-3-26-14-16(17-7-4-5-8-19(17)26)13-21-23(27)18-10-11-20(15(2)24(18)29-21)30-25(28)22-9-6-12-31-22/h4-14H,3H2,1-2H3/b21-13+ |
InChI Key |
XEGLHOMLADYVKA-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CS5)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CS5)C |
Origin of Product |
United States |
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